Bis(1,2,4-tri-isopropylcylopentadienyl)strontium
Description
Evolution of Organometallic Chemistry of Heavy Alkaline Earth Metals
The study of organometallic compounds of heavy alkaline earth metals like calcium, strontium, and barium has historically progressed at a slower pace compared to other metals. researchgate.net However, recent decades have witnessed a significant expansion in the understanding and application of these compounds. researchgate.net
The development of organometallic chemistry for heavier alkaline earth metals has faced considerable hurdles. researchgate.net A primary challenge lies in the highly electropositive nature of strontium, which leads to the formation of highly ionic and reactive metal-carbon bonds. unifr.ch This heightened reactivity makes the synthesis and handling of organostrontium compounds difficult, as they are often sensitive to air and moisture and can undergo unwanted side reactions. ereztech.comethernet.edu.et
Furthermore, the salt-like character of many of these compounds results in poor solubility in common non-polar organic solvents, complicating their purification and characterization. The combination of the relative inertness of the bulk strontium metal and the extreme reactivity of its organometallic derivatives presents a unique synthetic challenge that has historically limited their widespread investigation. ethernet.edu.et
The introduction of cyclopentadienyl (B1206354) (Cp) ligands and their derivatives has been a pivotal development in overcoming the instability of organostrontium compounds. Cyclopentadienyl and its substituted analogues are aromatic ring systems that are exceptionally effective at stabilizing metal centers. libretexts.orgopenochem.org
These ligands are often referred to as "spectator" ligands because they remain bonded to the metal atom without directly participating in chemical reactions, thus providing a stable coordination environment. openochem.org The five carbon atoms of the cyclopentadienyl ring bind to the metal in a "pentahapto" (η⁵) fashion, creating a strong, delocalized bond that can accommodate the large ionic radius of strontium. wikipedia.org
In the case of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, the bulky tri-isopropyl groups on each cyclopentadienyl ring provide significant steric shielding. This bulkiness kinetically stabilizes the strontium center, protecting it from reacting with other molecules. wikipedia.org These bulky substituents also enhance the compound's volatility and solubility in organic solvents, which are crucial properties for its application in chemical vapor deposition techniques. ereztech.com
Importance of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium in Advanced Materials Research
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is highly valued as a precursor molecule in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). ereztech.com These are sophisticated techniques used to deposit ultra-thin films of materials onto substrates, a fundamental process in the manufacturing of semiconductors and other electronic devices. ereztech.comwikipedia.org
The compound's utility in these processes stems from its designed molecular structure. It possesses sufficient volatility to be transported in the gas phase and thermal stability to prevent premature decomposition. ereztech.com Once in the deposition chamber, it controllably decomposes on a heated substrate to deposit high-purity, thin films containing strontium. These strontium-based films are integral components in producing materials with enhanced performance and durability for advanced electronic applications. ereztech.com The precise control over film thickness and composition afforded by using this precursor is essential in the fabrication of next-generation electronic components. americanelements.com
Properties of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium
| Property | Value |
|---|---|
| CAS Number | 147658-82-0 ereztech.com |
| Molecular Formula | C₂₈H₄₆Sr ereztech.com |
| Linear Formula | [(C₃H₇)₃C₅H₂]₂Sr ereztech.com |
| Molecular Weight | 470.29 g/mol ereztech.com |
| Appearance | Light yellow oily liquid or semi-solid ereztech.comcymitquimica.com |
| Boiling Point | 150°C at 0.1 Torr ereztech.com |
| Sensitivity | Air and moisture sensitive ereztech.com |
Structure
3D Structure of Parent
Properties
CAS No. |
147658-82-0 |
|---|---|
Molecular Formula |
C28H46Sr |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
strontium;1,3,5-tri(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/2C14H23.Sr/c2*1-9(2)12-7-13(10(3)4)14(8-12)11(5)6;/h2*7-11H,1-6H3;/q2*-1;+2 |
InChI Key |
HOLVNQUBBYGJFH-UHFFFAOYSA-N |
SMILES |
CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.CC(C)C1[C-]=C(C=C1C(C)C)C(C)C.[Sr+2] |
Canonical SMILES |
CC(C)[C-]1C=C(C=C1C(C)C)C(C)C.CC(C)[C-]1C=C(C=C1C(C)C)C(C)C.[Sr+2] |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization Techniques for Organostrontium Compounds
Application of X-ray Crystallography in Determining Strontium Coordination Geometries
In the solid state, organostrontium complexes can exist as monomers, dimers, trimers, or even coordination polymers, depending on the nature of the ligands and the crystallization conditions. acs.orgacs.org The formation of these higher-order structures is often driven by the electrostatic interactions between the metal centers and bridging ligands.
For instance, studies on related strontium complexes have revealed the formation of iodide-bridged dimers. acs.org In one such dimeric structure, [(Cp³ˢⁱ)Sr(μ-I)(thf)₂]₂, two strontium centers are bridged by iodide ligands, with each strontium atom also coordinated to a bulky tris(trimethylsilyl)cyclopentadienyl ligand and two terminal tetrahydrofuran (B95107) (THF) molecules. acs.org Similarly, other strontium complexes involving aminoalkoxide ligands have been shown to form dimeric and trimeric structures where the metal atoms are connected by bridging alkoxide oxygen atoms. acs.org The analysis of these structures provides insight into the preferred coordination numbers and geometries of strontium, which are often influenced by the steric bulk of the ancillary ligands.
Table 1: Selected Bond Distances in a Dimeric Strontium Iodide Complex
Data sourced from a study on [(Cp³ˢⁱ)Sr(μ-I)(thf)₂]₂. acs.org
| Bond | Distance (Å) |
| Sr-I | 3.278(3) |
| Sr-I' | 3.355(3) |
| Sr-O (THF) | Varies |
| Sr-C (Cp) | Varies |
Investigation of Metal-Ligand Bonding in Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium Analogs
The bonding between the strontium metal center and the cyclopentadienyl (B1206354) (Cp) ligand is a key feature of compounds like Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium. In the vast majority of cyclopentadienyl complexes, the ligand binds in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are involved in the bonding. wikipedia.orglibretexts.org This interaction arises from the overlap of the π-system of the cyclopentadienyl anion with the appropriate s, p, and d orbitals of the metal. libretexts.org
In strontium complexes, the bonding is predominantly ionic in character due to the large size and electropositive nature of strontium. X-ray diffraction studies on analogs reveal the Sr-C(Cp) bond distances, which provide evidence for the nature of the metal-ligand interaction. The bulky isopropyl groups on the cyclopentadienyl ring in Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium play a significant role in stabilizing the molecule by providing steric shielding to the metal center, which can prevent unwanted intermolecular interactions.
Spectroscopic Characterization of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the structure and dynamics in solution and can confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic organometallic compounds in solution. For Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the tri-isopropylcyclopentadienyl ligands.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentadienyl ring and the isopropyl groups. The protons on the Cp ring in related metal complexes typically appear as a singlet in the range of 3.5-5.5 ppm. libretexts.org The isopropyl groups would give rise to a doublet for the methyl protons and a septet for the methine proton, with characteristic coupling constants. The integration of these signals confirms the ratio of the different types of protons, consistent with the molecular formula. ¹³C NMR provides complementary information, showing signals for the different carbon environments within the molecule. For many commercial samples, the NMR data is used to confirm that the material conforms to the expected structure. ereztech.com
Table 2: Typical ¹H NMR Chemical Shift Ranges for Cyclopentadienyl Ligands
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Cyclopentadienyl Ring (η⁵-Cp) | 3.5 - 5.5 |
| Isopropyl -CH₃ | ~1.2 |
| Isopropyl -CH | ~3.0 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Vibration Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the characterization of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, FT-IR is used to verify the vibrational modes of the organic ligands.
The spectrum would be dominated by the characteristic vibrations of the C-H and C-C bonds of the cyclopentadienyl ring and the isopropyl substituents. Key expected vibrational bands include:
C-H stretching from the isopropyl groups and the Cp ring, typically in the 2850-3100 cm⁻¹ region.
C-H bending vibrations for the isopropyl groups, expected around 1365-1385 cm⁻¹ (characteristic for gem-dimethyl groups) and 1450-1470 cm⁻¹.
C=C stretching of the cyclopentadienyl ring, typically observed in the 1400-1500 cm⁻¹ range.
Ring breathing modes of the Cp ligand at lower frequencies.
The absence of bands associated with O-H or N-H stretches would indicate the purity of the compound and the absence of hydrolysis or decomposition products. researchgate.net
Advanced Spectroscopic Methods for Mechanistic Insights
Beyond routine characterization, advanced spectroscopic methods can provide deeper insights into the reaction mechanisms, electronic structure, and dynamic behavior of organostrontium compounds. iitm.ac.in These techniques are crucial for understanding the performance of precursors in deposition processes.
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to unambiguously assign all proton and carbon signals, which is especially useful for complex ligand systems. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, helping to define the solution-state conformation. iitm.ac.in
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact molecular weight and isotopic distribution, verifying the elemental composition. scispace.com Techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) can be used to observe the parent molecular ion and its fragmentation patterns, which can provide structural information.
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly sensitive to the symmetric vibrations of the molecule, such as the metal-ligand stretching modes of the Sr-Cp framework. thieme.de This can provide direct information about the strength and nature of the metal-ligand bond.
These advanced methods, while not always part of routine analysis, are invaluable for fundamental research into the properties and reactivity of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium and related compounds.
Chemical Reactivity and Reaction Mechanism Studies of Bis 1,2,4 Tri Isopropylcyclopentadienyl Strontium
Reactivity in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Processes
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, scientifically represented as Sr(iPr₃Cp)₂, is a key precursor for the deposition of strontium-containing thin films, such as strontium oxide (SrO) and strontium titanate (SrTiO₃), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). ereztech.comresearchgate.net Its utility in these processes is attributed to its high vapor pressure and thermal stability, which are essential properties for effective ALD/CVD precursors. ereztech.comascensusspecialties.com
In ALD, the process is designed around sequential, self-limiting surface reactions. tue.nl The use of Sr(iPr₃Cp)₂ for the ALD of SrO films, for instance, demonstrates self-terminating adsorption behavior at deposition temperatures ranging from 150°C to 350°C. researchgate.net This self-limiting nature is fundamental to ALD, allowing for precise, layer-by-layer film growth. tue.nl However, the effectiveness and reaction pathways are highly dependent on the chosen co-reactants and process parameters.
Ligand Exchange Reactions with Co-reactants (e.g., Water, Oxygen Plasma)
The deposition of strontium oxide films using Sr(iPr₃Cp)₂ in an ALD process typically involves a ligand exchange reaction with a co-reactant, most commonly water (H₂O). researchgate.netresearchgate.net This process consists of two distinct half-reactions:
Precursor Pulse: A pulse of vaporized Sr(iPr₃Cp)₂ is introduced into the reaction chamber. The precursor molecules adsorb onto the substrate surface until all available reactive sites are occupied, forming a monolayer.
Co-reactant Pulse: Excess precursor is purged, and a pulse of the co-reactant, such as water vapor, is introduced. The water molecules react with the adsorbed Sr(iPr₃Cp)₂ layer. In this hydrolysis reaction, the tri-isopropylcyclopentadienyl ligands are displaced from the strontium metal center and react with hydrogen from the water molecules to form volatile byproducts. The oxygen from the water remains on the surface, bonded to the strontium, thus forming a layer of strontium oxide.
This cycle of precursor and co-reactant pulses is repeated to achieve the desired film thickness. tue.nl While water is a common co-reactant, other oxidizing agents like oxygen plasma can also be used to facilitate the ligand exchange and film formation, particularly in processes where lower deposition temperatures or different film properties are desired.
Surface Reaction Mechanisms of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium Precursor
The surface reaction mechanism of Sr(iPr₃Cp)₂ is governed by chemisorption onto the substrate. The process is self-limiting due to the steric hindrance of the bulky tri-isopropylcyclopentadienyl ligands. tue.nl Once the surface is saturated with a layer of precursor molecules, further adsorption is inhibited, preventing uncontrolled, CVD-like growth.
Studies on the ALD of SrO from Sr(iPr₃Cp)₂ and water have shown that the deposition temperature significantly influences the reaction mechanism. researchgate.net The growth per cycle (GPC) is not constant across the temperature window, which suggests that multiple reaction regimes may be active. researchgate.net Furthermore, research indicates that under typical ALD conditions (250–325 °C), some minor thermal decomposition of the Sr(iPr₃Cp)₂ molecule can occur. researchgate.net This decomposition appears to be slow enough that it does not disrupt the self-limiting nature of the deposition, allowing for excellent control over film stoichiometry. researchgate.net The crystalline nature of the substrate surface may also promote this minor decomposition, potentially enhancing the ALD growth rate compared to amorphous surfaces. researchgate.net
Thermal Decomposition Pathways of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium
While designed to have sufficient thermal stability for ALD, where precursor decomposition is generally avoided, Sr(iPr₃Cp)₂ will decompose at elevated temperatures. researchgate.nettue.nl This thermal decomposition is the primary reaction pathway in CVD processes, which rely on higher temperatures to break down the precursor on the substrate surface. researchgate.net The decomposition of the organometallic molecule leads to the deposition of a strontium-containing film and the release of volatile organic fragments derived from the ligands.
Influence of Ligand Sterics on Decomposition Behavior
The structure of the ligands plays a critical role in the thermal stability and decomposition pathways of the precursor. The large ionic radius of the strontium ion (Sr²⁺) requires bulky ligands to effectively shield the metal center, which enhances the volatility and stability of the resulting organometallic complex. ascensusspecialties.com
The tri-isopropylcyclopentadienyl ligands in Sr(iPr₃Cp)₂ provide significant steric bulk. This steric hindrance contributes to the compound's thermal stability by protecting the strontium core from intermolecular interactions that could lead to premature decomposition. However, this same steric strain can influence how the molecule breaks apart at higher temperatures. The decomposition is likely to proceed through pathways that relieve this strain, potentially involving the cleavage of the isopropyl groups from the cyclopentadienyl (B1206354) rings or the dissociation of the entire ligand from the metal center. nih.govillinois.edu The specific byproducts formed depend on the precise temperature and pressure conditions of the decomposition environment.
Impact of Deposition Temperature on Reaction Kinetics
Deposition temperature is a critical parameter that directly affects the reaction kinetics of Sr(iPr₃Cp)₂ in both ALD and CVD processes. In ALD, a specific "ALD temperature window" exists where the growth is self-limiting and the GPC is stable. tue.nl Below this window, precursor condensation can occur, while above it, thermal decomposition leads to uncontrolled CVD-type growth. tue.nl
For the ALD of SrO using Sr(iPr₃Cp)₂ and water, the GPC is highly dependent on the deposition temperature, indicating a strong influence on reaction kinetics. researchgate.net This relationship highlights how temperature affects both the surface reaction rates and the potential for side reactions like partial decomposition. researchgate.netresearchgate.net
| Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) |
| 150 | 0.05 |
| 350 | 0.33 |
This table illustrates the significant impact of temperature on the growth rate of SrO films deposited via ALD using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium and water as precursors. Data sourced from a study on the ALD process. researchgate.net
In CVD, higher temperatures are intentionally used to increase the rate of precursor decomposition and, consequently, the film growth rate. However, excessively high temperatures can lead to gas-phase reactions and poor film quality. Therefore, controlling the temperature is essential for managing the reaction kinetics to achieve desired film properties.
Exploration of Other Reactive Transformations
While the primary application of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is in thin film deposition, its structure as an organometallic compound suggests potential for other types of chemical reactivity. The strontium-carbon bonds are reactive and could, in principle, participate in various organic and organometallic transformations.
For example, related organolanthanide complexes with cyclopentadienyl ligands are known to undergo metathesis reactions. rsc.orgresearchgate.net A study on a bis(cyclopentadienyl)cerium benzyl (B1604629) complex reacting with methyl halides showed that the reaction proceeds not through a simple four-center metathesis but via a more complex associative interchange mechanism. rsc.org It is plausible that Sr(iPr₃Cp)₂ could engage in similar metathetical exchanges with suitable substrates, allowing for the substitution of the cyclopentadienyl ligands.
Furthermore, other strontium complexes, such as strontium phenolates, have demonstrated catalytic activity in processes like the ring-opening polymerization of rac-lactide. rsc.org Although not directly documented for Sr(iPr₃Cp)₂, its potential as a catalyst or pre-catalyst in other polymerization or organic synthesis reactions remains an area for future exploration.
Applications in Advanced Materials Fabrication Via Chemical Vapor Deposition and Atomic Layer Deposition
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium as a Precursor for Strontium Oxide (SrO) Thin Films
The deposition of strontium oxide (SrO) thin films is a key application for Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium. These films are integral components in various electronic and optical devices. The use of this precursor in ALD processes allows for the controlled, layer-by-layer growth of SrO, ensuring uniformity and conformity even on complex topographies.
The successful deposition of SrO thin films using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is highly dependent on the precise control of growth parameters. In ALD, the process typically involves sequential pulses of the strontium precursor and an oxidant, such as water (H₂O). The deposition temperature plays a crucial role in determining the composition of the resulting film. For instance, at a deposition temperature of 250 °C, the reaction between Sr(iPr₃Cp)₂ and H₂O tends to form strontium hydroxide (B78521) (Sr(OH)₂). researchgate.net To obtain polycrystalline SrO, a higher deposition temperature of 350 °C is necessary. researchgate.net
| Parameter | Value | Film Composition | Reference |
| Deposition Temperature | 250 °C | Polycrystalline Sr(OH)₂ | researchgate.net |
| Deposition Temperature | 350 °C | Polycrystalline SrO | researchgate.net |
| Oxidant | Water (H₂O) | - | researchgate.net |
This table outlines the effect of deposition temperature on the final composition of the film grown using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium and water in an ALD process.
A key advantage of ALD is the precise control over film thickness, which is managed by the number of deposition cycles. The growth per cycle (GPC) is a critical parameter that is influenced by factors such as precursor feeding time and deposition temperature. For the ALD of strontium-containing films using Sr(iPr₃Cp)₂, the GPC is sensitive to the crystalline phase being deposited. Studies have shown a strong dependence of the GPC on the deposition temperature, with observed values ranging from 0.05 to 0.33 nm/cycle. researchgate.net The adsorption of the precursor is self-terminating, which is a hallmark of the ALD process. researchgate.net The GPC is also a function of the precursor feeding time, eventually reaching a saturation point, which confirms the self-limiting nature of the surface reactions. researchgate.net
| Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Reference |
| 150 - 350 | 0.05 - 0.33 | researchgate.net |
This table illustrates the range of Growth Per Cycle (GPC) observed for the ALD of strontium-containing films at different deposition temperatures.
Deposition of Strontium Titanate (SrTiO₃) Thin Films Using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is also a vital precursor for the deposition of strontium titanate (SrTiO₃), a material with a high dielectric constant that is crucial for applications such as dynamic random access memories (DRAMs). researchgate.net ALD is a favored method for depositing SrTiO₃ thin films due to its ability to precisely control stoichiometry and ensure uniform film coverage. researchgate.net
The ALD of SrTiO₃ involves the co-deposition of strontium and titanium oxides in a layer-by-layer fashion. This is achieved by alternating pulses of the strontium precursor, a titanium precursor, and an oxidant. Commonly used titanium precursors include titanium tetraisopropoxide (Ti(OⁱPr)₄) and Tetrakis-(dimethylamido)titanium(IV) (Ti[N(CH₃)₂]₄). researchgate.netresearchgate.net The deposition is typically carried out at temperatures ranging from 250 to 325 °C. researchgate.net For instance, SrTiO₃ films have been successfully grown at a substrate temperature of 300 °C using Sr(iPr₃Cp)₂, Ti[N(CH₃)₂]₄, and water. researchgate.net
| Strontium Precursor | Titanium Precursor | Oxidant | Deposition Temperature (°C) | Reference |
| Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium | Titanium tetraisopropoxide | Water | 250 - 325 | researchgate.net |
| Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium | Tetrakis-(dimethylamido)titanium(IV) | Water | 300 | researchgate.net |
This table details the precursor combinations and deposition temperatures used in the ALD of Strontium Titanate (SrTiO₃) thin films.
Achieving the correct Sr/Ti stoichiometry is paramount for obtaining the desired dielectric properties of SrTiO₃ films. In the ALD process, the stoichiometry can be precisely controlled by adjusting the ratio of the strontium and titanium precursor pulses, often referred to as the (Sr-O)/(Ti-O) pulsing ratio. researchgate.net Alternatively, the stoichiometry can be fine-tuned by varying the exposure time of the strontium precursor. researchgate.net This level of control allows for the deposition of stoichiometric SrTiO₃ as well as films with either a strontium or titanium excess, enabling the investigation of how stoichiometry influences the material's optical and electrical properties. researchgate.net
As-deposited SrTiO₃ films grown by ALD at lower temperatures are often amorphous or weakly crystalline. researchgate.netresearchgate.nettue.nl Therefore, a post-deposition annealing step is typically required to crystallize the films into the desired perovskite structure, which is essential for achieving a high dielectric constant. researchgate.net Research indicates that annealing at temperatures of 500 °C or higher is effective for crystallization. researchgate.nettue.nl For films deposited from Sr(iPr₃Cp)₂, Ti[N(CH₃)₂]₄, and water, a change from an amorphous to a polycrystalline microstructure is observed starting at an annealing temperature of 545 °C. researchgate.net After annealing at 500 °C in air, SrTiO₃ films with optimal composition have shown permittivity values of around 180. researchgate.net
| Annealing Temperature (°C) | Effect on Film | Reference |
| > 500 | Crystallization of amorphous films | tue.nl |
| 500 | Attainment of permittivity values around 180 | researchgate.net |
| Starting at 545 | Transition from amorphous to polycrystalline | researchgate.net |
This table summarizes the effects of post-deposition annealing on the crystallinity and dielectric properties of SrTiO₃ films.
Combinatorial Approaches in Thin Film Deposition using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium
Combinatorial methodologies in materials science have revolutionized the speed and efficiency of discovering and optimizing new materials and processes. In the context of thin film deposition using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, combinatorial approaches are particularly effective for rapidly exploring the complex relationships between deposition parameters and the resulting film properties. These techniques allow for the creation of a "library" of thin films with varying compositions or properties on a single substrate, which can then be screened for desired characteristics.
High-Throughput Screening of Film Compositions
High-throughput screening is a cornerstone of the combinatorial approach, enabling the rapid evaluation of a large number of different film compositions. When using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, this is often achieved by systematically varying its delivery rate relative to other precursors in a deposition process, such as in the fabrication of strontium titanate (SrTiO₃) thin films.
One effective method is combinatorial Chemical Vapor Deposition (CVD), where the precursor fluxes are intentionally varied across the substrate surface. This creates a continuous compositional gradient, allowing for the investigation of a wide range of stoichiometries in a single experiment. For instance, in the deposition of SrTiO₃, the molar flow of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium can be spatially varied while the flux of a titanium precursor, such as titanium tetraisopropoxide (TTIP), is kept constant or varied in a different direction. This results in a thin film with a gradient in the strontium-to-titanium (Sr/Ti) atomic ratio.
Subsequent high-throughput characterization techniques are then employed to map the properties of the film as a function of composition. These techniques can include:
Energy-Dispersive X-ray Spectroscopy (EDX) : To map the elemental composition across the substrate.
X-ray Diffraction (XRD) : To analyze the crystal structure and phase purity at different compositional points.
Spectroscopic Ellipsometry : To determine the thickness and optical properties of the film.
Atomic Force Microscopy (AFM) : To evaluate the surface morphology and roughness.
This approach allows researchers to quickly identify the optimal compositional window for desired properties, such as a specific crystal phase or dielectric constant.
| Substrate Position | Sr Precursor Flux (a.u.) | Ti Precursor Flux (a.u.) | Measured Sr/Ti Ratio | Observed Crystal Phase |
|---|---|---|---|---|
| Region A | Low | Constant | 0.8 | Perovskite SrTiO₃ with TiO₂ inclusions |
| Region B | Medium | Constant | 1.0 | Single-phase perovskite SrTiO₃ |
| Region C | High | Constant | 1.2 | Perovskite SrTiO₃ with SrO inclusions |
Correlation Between Precursor Parameters and Film Characteristics
The properties of thin films deposited using Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium are highly dependent on the deposition process parameters. Understanding and controlling these relationships are crucial for fabricating films with desired characteristics. Combinatorial methods are instrumental in systematically mapping these correlations.
In Atomic Layer Deposition (ALD), the film composition is precisely controlled by the ratio of precursor pulses. For SrTiO₃ deposition, this involves alternating pulses of the strontium precursor, a titanium precursor, and an oxidant. The stoichiometry of the resulting film is directly related to the ratio of the number of SrO and TiO₂ deposition cycles. By systematically varying this cycle ratio, the Sr/Ti ratio in the film can be finely tuned.
Key precursor and process parameters that influence film characteristics include:
Precursor Temperature (Bubbler Temperature) : This determines the vapor pressure of the Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium and thus its delivery rate to the reactor.
Substrate Temperature : This affects the surface reactions, precursor decomposition, and the crystallinity of the deposited film.
Pulse and Purge Times (in ALD) : The duration of the precursor pulse influences the amount of precursor that adsorbs on the surface, while the purge time is critical to prevent unwanted gas-phase reactions.
Oxidant Species : The choice of oxidant (e.g., H₂O, O₃) can affect the growth rate and film purity.
Research has shown a direct correlation between the ALD cycle ratio and the resulting film stoichiometry. This allows for precise, digital control over the material's composition. For example, a 1:1 ratio of SrO to TiO₂ cycles can yield a nearly stoichiometric SrTiO₃ film, while deviating from this ratio will result in strontium-rich or titanium-rich films. These compositional variations, in turn, have a significant impact on the film's electrical properties, such as the dielectric constant and leakage current.
| SrO:TiO₂ Cycle Ratio | Resulting Sr/Ti Atomic Ratio | Film Crystallinity | Dielectric Constant (k) |
|---|---|---|---|
| 2:3 | 0.75 | Amorphous, crystallizes with annealing | ~90 |
| 1:1 | 1.02 | Polycrystalline as-deposited | ~180 |
| 3:2 | 1.45 | Polycrystalline with secondary phases | ~110 |
Computational and Theoretical Investigations of Bis 1,2,4 Tri Isopropylcyclopentadienyl Strontium
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations have been successfully applied to study ALD precursors to predict properties like bond dissociation energies, thermal stability, and reactivity. researchgate.netutexas.eduresearchgate.net These theoretical predictions allow for the rational design of new precursors with tailored properties for specific applications. researchgate.netmatlantis.com
Ligand-Metal Bonding Analysis in Strontium Cyclopentadienyl (B1206354) Complexes
The bonding between the strontium metal center and the cyclopentadienyl (Cp) ligands is a crucial factor determining the precursor's stability and reactivity. In strontium cyclopentadienyl complexes, the interaction is predominantly ionic, a characteristic feature of alkaline earth metallocenes. nih.gov This arises from the large difference in electronegativity between the electropositive strontium atom and the carbon atoms of the anionic cyclopentadienyl ring.
DFT studies, often complemented by methodologies like the Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature of these bonds. nih.govnih.gov Calculations reveal that the bonding is governed mainly by electrostatic interactions. nih.gov A key parameter derived from these studies is the metal-ligand bond energy, which directly correlates with the precursor's reactivity. A relatively weak metal-ligand bond is desirable for an ALD precursor to ensure facile ligand exchange reactions on the substrate surface at moderate temperatures. researchgate.net
Computational studies on various strontium precursors have shown that cyclopentadienyl-type ligands form weaker bonds with the strontium center compared to other ligand classes, such as β-diketonates. For instance, the calculated bonding energy between strontium and the cyclopentadienyl ligand in a representative complex like Sr(iPr3Cp)2 is significantly lower than that of a diketonate precursor like Sr(tmhd)2. researchgate.net This calculated difference in bond strength explains the experimentally observed higher reactivity of cyclopentadienyl-based strontium precursors with co-reactants like water. researchgate.net
| Strontium Precursor | Ligand Type | Calculated Sr-Ligand Bond Energy (eV) |
|---|---|---|
| Sr(iPr3Cp)2 (representative) | Cyclopentadienyl | 2.58 |
| Sr(tmhd)2 | β-diketonate | 4.94 |
Data sourced from computational studies on strontium ALD precursors. researchgate.net
Influence of Alkyl Substituents on Electronic Properties
The substitution of hydrogen atoms on the cyclopentadienyl ring with alkyl groups, such as the three isopropyl groups in Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, profoundly influences the precursor's properties through both electronic and steric effects.
Electronic Effects: Alkyl groups are electron-donating. This inductive effect increases the electron density on the cyclopentadienyl ring, which in turn can influence the strength of the ionic bond with the strontium metal center. DFT calculations on related systems show that electron-donating groups can weaken the metal-ligand bond, further enhancing the precursor's reactivity in a desirable way for ALD processes. researchgate.net
Steric Effects: The primary role of the bulky isopropyl substituents is steric in nature. The large size of the Sr²⁺ ion (ionic radius ~1.27 Å) necessitates the use of large, sterically demanding ligands to effectively shield the metal center. ascensusspecialties.com This shielding prevents intermolecular interactions, leading to the formation of stable, monomeric complexes with increased volatility—a critical requirement for efficient vapor-phase delivery in an ALD reactor. uni-saarland.deresearchgate.netacs.org The paddle-wheel-like arrangement of isopropyl groups effectively encapsulates the strontium core, enhancing thermal stability and preventing premature decomposition. uni-saarland.de This steric hindrance is a key design feature for achieving a stable precursor that can be reliably delivered to the substrate surface. ascensusspecialties.comuni-saarland.de
Modeling of Reaction Mechanisms in ALD Processes
Understanding the surface reaction mechanism at an atomic level is crucial for optimizing ALD processes. matlantis.com DFT calculations are instrumental in modeling these complex surface phenomena, providing insights that are often difficult to obtain through experimental methods alone. utexas.edursc.org By simulating the interaction of the precursor molecule with the substrate surface, it is possible to map out reaction pathways, identify intermediate species, and calculate activation energies for key reaction steps. utexas.edumatlantis.com
Adsorption and Desorption Behavior of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium
The first step in an ALD cycle is the adsorption of the precursor molecule onto the substrate surface. First-principles calculations can model this process to determine the most favorable adsorption geometries and binding energies. For a related precursor, strontium bis(cyclopentadienyl) [Sr(Cp)2], DFT studies on a TiO2-terminated strontium titanate surface showed that the molecule adsorbs with the strontium atom occupying a position it would have in the bulk crystal lattice. researchgate.net This adsorption weakens the carbon-strontium bonds compared to the free molecule and can be initiated on non-hydroxylated surfaces. researchgate.net
For Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, the bulky isopropyl ligands play a significant role. While they enhance volatility, they also introduce steric hindrance that can affect the packing density of the precursor on the surface during the saturation step. researchgate.net This steric effect can potentially decrease the growth per cycle (GPC) by limiting the number of molecules that can adsorb per unit area. researchgate.net However, the high reactivity of the precursor can counteract this effect, leading to efficient surface reactions. researchgate.net Real-time spectroscopic ellipsometry studies on the ALD of SrO using this precursor and water have been used to experimentally investigate the adsorption and desorption behavior during each half-cycle. researchgate.net
Energetics of Surface Reactions and Ligand Exchange
The core of the ALD process is the self-limiting surface reaction, typically a ligand exchange between the precursor and a co-reactant (e.g., H₂O, O₃). DFT is used to calculate the energetics of these reactions, determining whether they are thermodynamically favorable (exothermic) and calculating the activation energy barriers that govern the reaction kinetics. utexas.edunih.gov
A key principle in precursor design is that the metal-ligand bonds should be weak enough to be broken by the co-reactant but strong enough to prevent thermal self-decomposition. researchgate.netresearchgate.net The relatively low Sr-Cp bond energy (~2.58 eV) in cyclopentadienyl precursors is a critical factor that drives the ligand exchange reaction. researchgate.net When a co-reactant like water approaches the adsorbed precursor, a reaction pathway involving the protonation of a cyclopentadienyl ligand to form volatile cyclopentadiene (B3395910) (CpH) and the formation of a strontium-hydroxyl (Sr-OH) bond on the surface becomes energetically favorable. The stability of the leaving ligand (cyclopentadiene) and the strength of the newly formed surface bonds provide the thermodynamic driving force for the reaction. Computational screening based on these bond strength calculations is a powerful tool for predicting which precursors will react most readily and cleanly in an ALD process. researchgate.net
Prediction of Precursor Performance and Design Principles
Computational and theoretical investigations culminate in the ability to predict precursor performance and establish general design principles, reducing the need for extensive trial-and-error experimentation. researchgate.netresearchgate.net The suitability of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium as an ALD precursor is a direct result of properties that can be predicted and explained by DFT.
The key design principles for strontium ALD precursors derived from computational studies include:
Tailored Metal-Ligand Bond Strength : The bond must be weak enough for facile cleavage by a co-reactant but strong enough to ensure thermal stability within the ALD temperature window. DFT calculations of bond dissociation energy are the primary tool for screening this property. researchgate.net
Sterically Encapsulating Ligands : Bulky ligands, like those with isopropyl or tert-butyl groups, are essential to ensure precursor volatility and prevent oligomerization, which is particularly important for the large strontium ion. ascensusspecialties.com
Ligand Stability : The cyclopentadienyl ring itself is a stable aromatic system. Upon reaction, it leaves as a stable, volatile molecule (cyclopentadiene), which minimizes the risk of carbon contamination in the deposited film, a common issue with less stable ligands like β-diketonates. researchgate.net
The successful application of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium in depositing high-quality strontium-containing thin films validates these theoretical design principles. Computational screening correctly identifies that cyclopentadienyl-based precursors with bulky alkyl substituents should be superior candidates for Sr ALD, a prediction borne out by experimental results. researchgate.net
Comparative Studies with Other Alkaline Earth Organometallic Precursors
Comparison of Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium with β-Diketonate Strontium Precursors
A primary class of compounds used as strontium precursors are the β-diketonates, with one of the most common examples being Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium, often abbreviated as Sr(thd)₂. The comparison between cyclopentadienyl-based precursors like Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium and these β-diketonates reveals significant differences in their chemical and physical properties, which in turn affect their application in thin film deposition.
Reactivity Profiles and Deposition Characteristics
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium generally exhibits a higher reactivity and volatility compared to β-diketonate strontium precursors. ereztech.com This enhanced volatility, evidenced by a lower boiling point, is advantageous for vapor-phase deposition techniques as it allows for efficient transport of the precursor to the substrate surface at lower temperatures. ereztech.comereztech.com The cyclopentadienyl (B1206354) ligands, with their bulky isopropyl groups, contribute to a stable yet reactive structure that facilitates its use in MOCVD and ALD processes for creating strontium-based thin films. ereztech.com
In ALD applications, Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium has been shown to enable high growth rates of strontium oxide (SrO) and strontium titanate (SrTiO₃) films. However, its thermal stability can be a limiting factor. Studies have indicated that some thermal decomposition of the precursor can occur at typical deposition temperatures (250–325 °C), which may compromise the self-limiting growth characteristic of ALD. researchgate.net This decomposition, while sometimes minor, can introduce a chemical vapor deposition (CVD) component to the growth process. researchgate.net
In contrast, β-diketonate precursors like Sr(thd)₂ are generally more thermally stable but suffer from lower volatility. korea.ac.kr This necessitates higher source temperatures for efficient vaporization, which can be a disadvantage in some deposition setups. The deposition of stoichiometric SrTiO₃ films using Sr(thd)₂ can be challenging and is highly dependent on the source temperature. korea.ac.kr
| Precursor | Ligand Type | Volatility | Thermal Stability | Deposition Characteristics |
|---|---|---|---|---|
| Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium | Cyclopentadienyl | High | Moderate (some decomposition at deposition temperatures) | High growth rates in ALD, potential for CVD-like behavior due to decomposition. |
| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium (Sr(thd)₂) | β-Diketonate | Low | High | Requires higher source temperatures, deposition of stoichiometric films can be challenging. |
Carbon Contamination in Deposited Films
A critical aspect of precursor selection is the level of carbon contamination in the deposited films, as this can significantly impact the material's electrical and optical properties. The nature of the organic ligands plays a crucial role in the incorporation of carbon impurities.
For β-diketonate precursors like Sr(thd)₂, the oxygen-containing ligands can sometimes lead to the formation of strontium carbonate (SrCO₃) as a byproduct, especially if the process conditions are not carefully controlled. The complete removal of carbon from these precursors often requires high-temperature oxidation.
Comparison of Strontium with Calcium and Barium Cyclopentadienyl Analogs
The properties of organometallic precursors are not only influenced by the ligands but also by the central metal atom. Comparing Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium with its calcium and barium analogs provides insight into the trends within Group 2 of the periodic table.
Structural Differences and Similarities
While detailed crystal structures for all three compounds with the tri-isopropylcyclopentadienyl ligand are not available for a direct comparison, data for related cyclopentadienyl complexes of calcium, strontium, and barium show that the metal-carbon bond distances increase with the size of the metal ion. researchgate.net This trend is expected to hold for the tri-isopropylcyclopentadienyl derivatives as well. These structural variations can influence the steric crowding around the metal center, which in turn can affect the reactivity and thermal stability of the complexes. For instance, the larger size of barium may allow for the coordination of additional solvent molecules, as seen in the formation of a DME adduct with Bis(1,2,4-tri-isopropylcyclopentadienyl)barium. ekarts.ca
Catalytic Activity and Polymerization Initiator Properties
Organometallic complexes of the heavier alkaline earth metals, including those with cyclopentadienyl ligands, have shown promise as initiators for the polymerization of activated alkenes such as styrene (B11656). royalsocietypublishing.orgroyalsocietypublishing.org The catalytic activity is influenced by the nature of the metal and the ligands.
While much of the research in this area has focused on magnesium and calcium complexes, studies have shown that strontium and barium complexes can also be active. royalsocietypublishing.orgroyalsocietypublishing.org The mechanism often involves the insertion of the alkene into the metal-carbon or metal-nitrogen bond of the initiator. The reactivity of these complexes in polymerization is often correlated with the polarity of the metal-ligand bond, which increases down the group.
For the hydroamination of styrene, a related reaction, strontium-based catalysts have demonstrated superior reactivity compared to their calcium analogs, which is attributed to an ideal balance of polarization and polarizability that facilitates the insertion of the alkene. royalsocietypublishing.org It is plausible that similar trends would be observed for the polymerization of styrene initiated by the corresponding cyclopentadienyl complexes, with the strontium and barium analogs potentially exhibiting higher activity than the calcium complex. However, direct comparative studies on the polymerization of styrene using Bis(1,2,4-tri-isopropylcyclopentadienyl) complexes of calcium, strontium, and barium are not extensively documented in the available literature.
Volatility and Thermal Stability Trends Across Group 2
The volatility and thermal stability of organometallic precursors are critical for their application in vapor deposition processes. For the Bis(1,2,4-tri-isopropylcyclopentadienyl) complexes of calcium, strontium, and barium, these properties are expected to follow trends related to the size and electropositivity of the central metal atom.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | Boiling Point (°C/Torr) |
|---|---|---|---|---|
| Bis(1,2,4-tri-isopropylcyclopentadienyl)calcium·DME | C₂₀H₃₀Ca·(CH₃OCH₂)₂ | 422.74 (adduct) | Beige powder | N/A |
| Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium | C₂₈H₄₆Sr | 470.29 | Light yellow oily liquid or solid | 150 / 0.1 |
| Bis(1,2,4-tri-isopropylcyclopentadienyl)barium | C₂₈H₄₆Ba | 519.98 | Off-white to yellow waxy solid | 185 / 0.1 |
Impact of Ligand Design on Precursor Performance and Film Properties
The design of ligands in alkaline earth organometallic precursors, such as Bis(1,2,4-tri-isopropylcylopentadienyl)strontium, is a critical factor that dictates the precursor's physical and chemical properties. These properties, in turn, significantly influence the performance of thin film deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), and the ultimate quality of the deposited films. The choice of ligand directly impacts precursor volatility, thermal stability, and reactivity, which are key parameters for successful and reproducible film growth.
A significant area of research has been the comparison between cyclopentadienyl (Cp)-based precursors and the more traditional β-diketonate precursors. researchgate.netresearchgate.net The bulky tri-isopropylcyclopentadienyl ligands in this compound offer distinct advantages over the ligands found in precursors like Sr(thd)₂, where 'thd' represents 2,2,6,6-tetramethyl-3,5-heptanedionate.
Precursor Performance: Volatility and Thermal Stability
The volatility of a precursor is paramount for its efficient transport in the vapor phase to the substrate surface. Ligand design plays a direct role in determining this property. Bulky, sterically demanding ligands, such as the tri-isopropylcyclopentadienyl group, effectively shield the central strontium atom, which can prevent the formation of oligomers. rsc.org This leads to monomeric or low-nuclearity complexes with weaker intermolecular interactions and consequently, higher vapor pressures at lower temperatures. researchgate.netascensusspecialties.com
In contrast, β-diketonate precursors like Sr(thd)₂ are solids with low vapor pressure and high melting points, which necessitates higher source temperatures for sublimation. researchgate.net The substitution of hydrogen atoms on the cyclopentadienyl ring with bulky alkyl groups, such as isopropyl groups, further enhances the volatility and solubility of the resulting metal complexes. rsc.org
However, there is often a trade-off between volatility and thermal stability. While the weaker bonding between the strontium metal and the cyclopentadienyl ligand contributes to higher volatility, it can also lead to lower thermal stability. researchgate.net Thermogravimetric analysis (TGA) is a key technique to evaluate the thermal behavior of these precursors.
Interactive Data Table: Comparison of Strontium Precursor Properties
| Precursor | Ligand Type | Physical State | Volatility | Melting Point | Thermal Stability |
| This compound | Cyclopentadienyl | Light yellow oily liquid or semi-solid ereztech.comereztech.com | High researchgate.net | Low researchgate.net | Moderate, some decomposition at deposition temperatures researchgate.net |
| Sr(thd)₂ (Strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) | β-diketonate | Solid researchgate.net | Low researchgate.net | High researchgate.net | High |
| Sr(Me₅Cp)₂ (Bis(pentamethylcyclopentadienyl)strontium) | Cyclopentadienyl | Solid | High | - | - |
Note: This table is interactive. You can sort the data by clicking on the column headers.
The lower thermal stability of this compound can be a concern, as some minor decomposition of the molecule can occur under normal ALD conditions. researchgate.net This decomposition can be slow enough to still allow for good control over film stoichiometry by adjusting deposition parameters. researchgate.net
Impact on Film Growth and Properties
The nature of the ligand not only affects the precursor's physical properties but also its reactivity and the characteristics of the deposited thin films. The weaker bond energy between the strontium and the cyclopentadienyl ligand in Sr(iPr₃Cp)₂ (2.58 eV) compared to the Sr-thd bond in Sr(thd)₂ (4.94 eV) leads to higher reactivity. researchgate.net This enhanced reactivity can result in higher growth rates during ALD processes. researchgate.net
For instance, in the ALD of strontium titanate (SrTiO₃) thin films, this compound has been successfully used as the strontium source, typically in conjunction with a titanium precursor and an oxygen source like water. researchgate.net Deposition is often carried out at temperatures ranging from 250–325 °C. researchgate.net
The ligand design also influences the composition and purity of the resulting films. The decomposition pathways of the ligands can determine the extent of carbon incorporation, which is a common impurity in MOCVD and ALD. The decomposition of β-diketonate ligands can be a source of carbon contamination in the films. researchgate.net
The properties of the deposited films, such as crystallinity and electrical characteristics, are also impacted by the choice of precursor. SrTiO₃ films grown using this compound have been shown to be polycrystalline and strongly oriented in the (100) direction. researchgate.net After annealing, these films can exhibit high dielectric constants, with measured permittivity values of around 180. researchgate.net
Interactive Data Table: Properties of SrTiO₃ Films from Different Precursors
| Strontium Precursor | Deposition Method | Deposition Temperature (°C) | Film Crystallinity | Dielectric Constant (εr) |
| This compound | ALD | 250-325 researchgate.net | Polycrystalline, (100) oriented researchgate.net | ~180 (after annealing) researchgate.net |
| Sr(thd)₂ | MOCVD | 650-700 researchgate.net | Polycrystalline researchgate.net | - |
| Sr(Me₅Cp)₂ | ALD | - | - | - |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Future Directions in Research on Bis 1,2,4 Tri Isopropylcyclopentadienyl Strontium and Organostrontium Chemistry
Development of Novel Ligand Architectures for Enhanced Precursor Properties
The performance of a metal-organic precursor in deposition processes is intrinsically linked to the nature of its ligands. For organostrontium compounds like Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, the bulky tri-isopropylcyclopentadienyl ligands are crucial for shielding the large Sr²⁺ ion, which has an ionic radius of 1.27 Å. This shielding is essential for creating low-nuclearity, volatile, and thermally stable precursors. ascensusspecialties.com Future research will focus on rationally designing new ligand architectures to further enhance these properties.
The modification of the cyclopentadienyl (B1206354) (Cp) ligand is a primary avenue for innovation. The introduction of various substituents on the Cp ring can precisely tune the steric and electronic properties of the resulting precursor. nih.govillinois.edu For instance, increasing the steric bulk of the ligands can lead to monomeric complexes with higher volatility, a desirable trait for chemical vapor deposition (CVD) and atomic layer deposition (ALD). ascensusspecialties.com Conversely, altering the electronic nature of the substituents can influence the reactivity of the precursor and the stability of the metal-ligand bond. nih.govresearchgate.net The synthesis of novel chiral cyclopentadienyl ligands also opens up possibilities for enantioselective catalysis. nih.gov
Key research directions in this area include:
Synthesis of asymmetrically substituted cyclopentadienyl ligands: To fine-tune the balance between volatility and reactivity.
Introduction of functional groups: To facilitate different decomposition pathways, potentially leading to cleaner film growth with fewer impurities.
Exploration of non-cyclopentadienyl ligand systems: While Cp ligands are well-established, investigating alternative ligand frameworks such as β-diketonates, amidinates, and others could lead to precursors with novel properties. ascensusspecialties.comrsc.org
The overarching goal is to develop a new generation of organostrontium precursors with tailored properties that meet the increasingly stringent demands of advanced material fabrication.
Exploration of New Applications in Functional Materials
Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is a valuable precursor for depositing strontium-containing thin films, which are integral components in a variety of functional materials. A significant application lies in the fabrication of high-κ dielectric materials, such as strontium titanate (SrTiO₃), which are essential for advanced dynamic random access memory (DRAM) devices. ascensusspecialties.comrsc.org The development of volatile and stable strontium precursors is a critical factor in the successful atomic layer deposition of these materials. ascensusspecialties.com
Future research will likely expand the application of this and other organostrontium precursors into new domains of functional materials. Some promising areas include:
Ferroelectric and Piezoelectric Devices: Strontium-based perovskite oxides, such as barium strontium titanate (BST), exhibit excellent ferroelectric and piezoelectric properties. google.com Organostrontium precursors are vital for the controlled deposition of these materials for applications in non-volatile memories, sensors, and actuators.
Catalysis: Organometallic complexes, including those of alkaline earth metals, are increasingly being explored for their catalytic activity in various organic transformations. yale.edunih.govsolubilityofthings.com The unique reactivity of the strontium-carbon bond could be harnessed for novel catalytic applications.
Energy Storage and Conversion: Strontium-containing materials are being investigated for applications in solid oxide fuel cells, batteries, and for hydrogen storage. acs.org The ability to deposit high-quality thin films of these materials using precursors like Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium is crucial for advancing these technologies.
Optical Materials: Certain strontium-based compounds possess interesting optical properties. nih.gov The precise deposition of thin films of these materials could lead to the development of new optical coatings and devices.
The table below summarizes potential applications for strontium-based thin films derived from organostrontium precursors.
| Application Area | Material Example | Potential Function |
| Microelectronics | Strontium Titanate (SrTiO₃) | High-κ dielectric for DRAM capacitors |
| Non-Volatile Memory | Barium Strontium Titanate (BST) | Ferroelectric material for FeRAM |
| Sensors and Actuators | Lead Zirconate Titanate (PZT) doped with Strontium | Piezoelectric components |
| Catalysis | Strontium-doped Perovskites | Catalysts for oxidation and reduction reactions |
| Energy | Strontium Titanate (SrTiO₃) | Anode material in solid oxide fuel cells |
Advanced In Situ Characterization Techniques for Deposition Processes
A deeper understanding of the chemical and physical processes occurring during thin film deposition is essential for optimizing growth and improving material properties. Advanced in situ characterization techniques provide real-time insights into the deposition process, which is invaluable for the development of new precursors and processes.
For the deposition of strontium-containing films using precursors like Bis(1,2,4-tri-isopropylcyclopentadienyl)strontium, several in situ techniques are being increasingly employed:
Quartz Crystal Microbalance (QCM): QCM is a highly sensitive technique for monitoring film growth in real-time. apvi.org.auaip.orgresearchgate.net It can provide precise information on the growth rate per cycle in ALD, precursor adsorption and desorption kinetics, and the presence of any etching or decomposition phenomena. rsc.org
Mass Spectrometry: By analyzing the gaseous byproducts of the deposition reaction, mass spectrometry can elucidate the surface reaction mechanisms. atomiclimits.com This information is critical for understanding precursor decomposition pathways and identifying potential sources of film contamination.
Spectroscopic Ellipsometry (SE): SE is an optical technique that can monitor film thickness and optical properties in real-time. nih.gov It is particularly useful for studying the initial stages of film growth and nucleation.
Electrical Probes: In situ resistivity measurements can provide information about the morphological evolution of metallic or conductive films, including the percolation threshold and the formation of a continuous layer. nih.gov
The data obtained from these in situ techniques can be used to create a detailed picture of the deposition process, enabling researchers to optimize parameters such as temperature, pressure, and precursor pulse times for achieving high-quality films.
Integration of Computational Chemistry in Precursor Design and Process Optimization
Computational chemistry has emerged as a powerful tool in materials science, offering the ability to predict material properties and simulate complex chemical processes. In the context of organostrontium chemistry and deposition precursors, computational methods are playing an increasingly important role in both precursor design and process optimization.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. acs.org DFT calculations can be used to:
Screen potential precursor candidates: By calculating properties such as volatility, thermal stability, and bond dissociation energies, DFT can help identify promising new ligand architectures before they are synthesized in the lab. nih.govresearchgate.netresearchgate.net
Elucidate reaction mechanisms: DFT can be used to model the adsorption of precursors on a substrate surface and to calculate the energy barriers for different reaction pathways. matlantis.com This provides a molecular-level understanding of the deposition process.
Accelerate the optimization of deposition parameters: AI-driven systems can autonomously explore the vast parameter space of a deposition process to quickly identify the optimal conditions for achieving desired film properties. anl.gov
Predict film properties: ML models can be developed to predict film properties based on the precursor chemistry and deposition conditions.
Enable real-time process control: By analyzing in situ data in real-time, ML algorithms can adjust deposition parameters on-the-fly to ensure consistent and high-quality film growth. anl.gov
The synergy between computational modeling and experimental research is expected to significantly accelerate the discovery and development of new organostrontium precursors and their applications in advanced functional materials.
Q & A
Q. What strategies integrate computational chemistry with experimental data to predict the compound’s behavior in novel reactions?
- Answer : Perform density functional theory (DFT) calculations to model transition states and reaction pathways. Compare computed activation energies with experimental kinetic data. Use molecular dynamics (MD) simulations to predict solvent effects on ligand dissociation .
Methodological Notes
- Data Validation : Cross-reference findings with peer-reviewed databases (e.g., ACS Publications, Royal Society of Chemistry) to ensure reliability. Avoid non-peer-reviewed sources like commercial websites .
- Experimental Rigor : Pre-test key variables (e.g., solvent purity, moisture levels) using fractional factorial designs to minimize confounding factors .
- Theoretical Integration : Anchor mechanistic hypotheses in established organometallic frameworks (e.g., ligand-field theory, hard/soft acid-base principles) to strengthen interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
